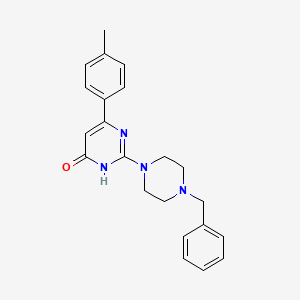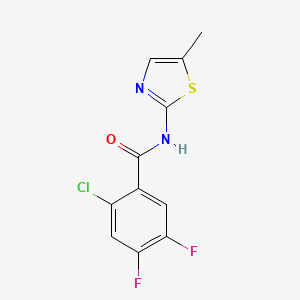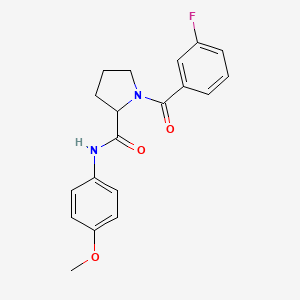
2-(3-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, commonly known as 'FLBZ', is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the benzimidazole class of compounds and has been found to possess a range of biological activities, making it a promising candidate for further research.
作用机制
The mechanism of action of FLBZ involves the inhibition of tubulin polymerization, which is essential for cell division. FLBZ binds to the colchicine binding site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization is a well-established mechanism of action for several anti-cancer drugs, and FLBZ has been found to be a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
FLBZ has been found to possess several biochemical and physiological effects. In addition to its anti-cancer activity, FLBZ has been shown to possess anti-inflammatory and anti-angiogenic activity. FLBZ has also been found to possess potent antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of FLBZ is its potent anti-cancer activity, which makes it a promising candidate for further research in the development of anti-cancer drugs. FLBZ has also been found to possess several other biological activities, which may have potential applications in the treatment of other diseases. However, one of the limitations of FLBZ is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for research on FLBZ. One area of research is the development of FLBZ analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of FLBZ in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to investigate the potential use of FLBZ in the treatment of other diseases, such as inflammation and oxidative stress-related diseases.
In conclusion, FLBZ is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its potent anti-cancer activity and other biological activities make it a promising candidate for further research in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential of FLBZ and its analogs in the treatment of various diseases.
合成方法
The synthesis of FLBZ involves the reaction of 3-fluoroaniline with 2-amino-4,5,6,7-tetrahydrobenzimidazole in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain a pure form of FLBZ. The synthesis of FLBZ has been reported in several research articles, and the process has been optimized to ensure high yields and purity.
科学研究应用
FLBZ has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. FLBZ has been found to possess potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FLBZ has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in the development of anti-cancer drugs.
属性
IUPAC Name |
2-(3-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-9-4-1-3-8(7-9)13-15-12-10(16(13)18)5-2-6-11(12)17/h1,3-4,7,18H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWVJBQWIPMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)



![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)